3-(3-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Overview
Description
3-(3-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of fluorine and methyl groups in its structure can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophilic compounds. The reaction conditions often include the use of a base such as sodium hydroxide or ethoxide to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrazolo[1,5-a]pyrimidine core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the fluorophenyl and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine scaffold.
Scientific Research Applications
3-(3-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and methyl groups can enhance binding affinity and selectivity towards these targets. The compound may exert its effects by modulating specific signaling pathways or inhibiting enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, which can alter their chemical and biological properties.
Indole derivatives: While structurally different, indole derivatives also exhibit a wide range of biological activities and are used in similar research applications.
Uniqueness
3-(3-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to the specific combination of fluorophenyl and dimethyl groups, which can enhance its chemical stability and biological activity compared to other pyrazolo[1,5-a]pyrimidine derivatives .
Biological Activity
3-(3-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent, as well as having implications in anti-inflammatory and antimicrobial therapies. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, structure-activity relationships (SAR), and specific case studies.
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves cyclocondensation reactions of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. Recent studies have focused on optimizing these synthetic routes to enhance yield and selectivity. For instance, the introduction of electron-withdrawing groups has been shown to improve reactivity and yield in the synthesis of derivatives like this compound .
Key Synthetic Pathways:
- Cyclocondensation : Involves the reaction of aminopyrazoles with various electrophiles.
- Functionalization : Post-synthetic modifications can introduce additional functional groups, enhancing biological activity.
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity. The compound under discussion has demonstrated inhibitory effects against various cancer cell lines by targeting specific kinases involved in tumor progression. For example:
- Inhibition of BRAF(V600E) : This mutation is common in melanoma; compounds targeting this pathway have shown promising results in preclinical studies .
- Cell Line Studies : In vitro assays have confirmed that this compound effectively inhibits cell proliferation in several cancer models.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. It has been observed to modulate pathways involved in inflammation, potentially providing therapeutic benefits for conditions such as rheumatoid arthritis and inflammatory bowel disease. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Antimicrobial Activity
Pyrazolo[1,5-a]pyrimidines have been investigated for their antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes, leading to inhibition of growth. Studies have shown effectiveness against various strains of bacteria and fungi .
Case Studies
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Anticancer Efficacy :
- A study evaluated the efficacy of this compound against melanoma cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM.
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Anti-inflammatory Mechanism :
- In a model of induced inflammation in rats, administration of the compound resulted in a marked decrease in edema and inflammatory markers compared to control groups.
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Antimicrobial Testing :
- The compound was tested against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antimicrobial activity.
Properties
IUPAC Name |
3-(3-fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2/c1-8-13(10-4-3-5-11(16)6-10)14-17-7-12(15(20)21)9(2)19(14)18-8/h3-7H,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTAOGNQWZGQJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=C(C(=NN12)C)C3=CC(=CC=C3)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901144654 | |
Record name | 3-(3-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901144654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204297-72-2 | |
Record name | 3-(3-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204297-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901144654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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